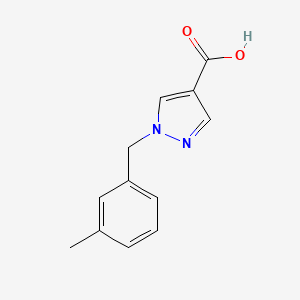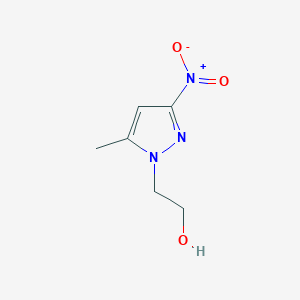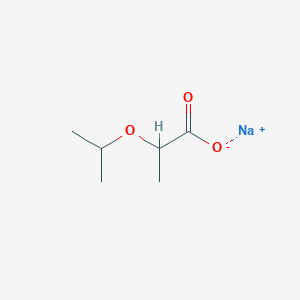
Sodium 2-isopropoxypropanoate
Übersicht
Beschreibung
Sodium 2-isopropoxypropanoate is a chemical compound with the CAS Number: 1006670-58-1 and a molecular weight of 154.14 . Its linear formula is C6H11NaO3 .
Molecular Structure Analysis
The molecular structure of Sodium 2-isopropoxypropanoate is represented by the linear formula C6H11NaO3 . The molecular weight of the compound is 154.14 . For a more detailed structural analysis, you may want to use a tool like MolView .Wissenschaftliche Forschungsanwendungen
1. Measurement Method for Sodium
Branca and Loiselle (1996) developed a simple measurement method for small quantities of sodium, which could be significant in handling sodium-based compounds like Sodium 2-isopropoxypropanoate. Their technique involves using disposable microcapillary pipettes under inert gas, providing a safer and more manageable way to work with reactive sodium in chemical research (Branca & Loiselle, 1996).
2. Solar Cell Enhancement
Andres et al. (2018) investigated the role of sodium in enhancing the performance of kesterite thin-film solar cells. They explored methods to incorporate sodium into Cu2ZnSnSe4 absorbers without altering morphology, indicating potential uses of sodium compounds in photovoltaic technology (Andres et al., 2018).
3. Sodium-Ion Batteries
Delmas (2018) provided an overview of 50 years of research on sodium batteries, highlighting the potential of sodium in high-energy batteries for various applications. This research suggests avenues for Sodium 2-isopropoxypropanoate in energy storage technologies (Delmas, 2018).
4. Electrode Materials for Sodium-Ion Batteries
Ni et al. (2017) discussed the use of polyanion-type compounds as electrode materials in sodium-ion batteries. This research highlights the potential of sodium-based compounds in developing cost-effective and long-lasting energy storage solutions (Ni, Bai, Wu, & Wu, 2017).
5. Nanocomposite Sodium Alginate-Based Membranes
Premakshi, Kariduraganavar, and Mitchell (2020) explored the use of sodium alginate-based membranes for dehydration of isopropanol. Their research indicates potential applications of sodium compounds in creating efficient separation membranes (Premakshi, Kariduraganavar, & Mitchell, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2-propan-2-yloxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)9-5(3)6(7)8;/h4-5H,1-3H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHTUQVSWKPSEB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-isopropoxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)


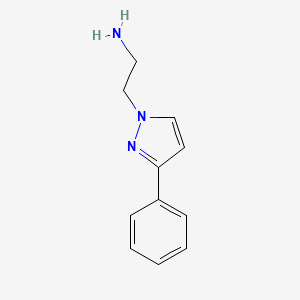
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)
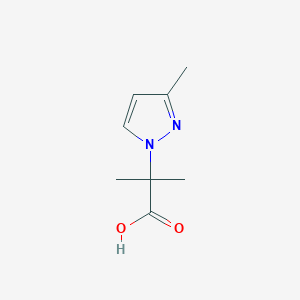
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)
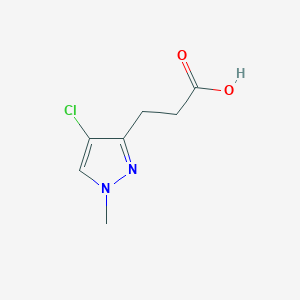
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
